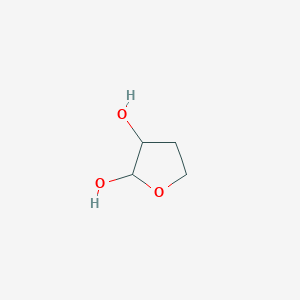

Oxolane-2,3-diol

Description

Structure

3D Structure

Properties

CAS No. |

56072-67-4 |

|---|---|

Molecular Formula |

C4H8O3 |

Molecular Weight |

104.10 g/mol |

IUPAC Name |

oxolane-2,3-diol |

InChI |

InChI=1S/C4H8O3/c5-3-1-2-7-4(3)6/h3-6H,1-2H2 |

InChI Key |

LBTOSGHVABTIRX-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(C1O)O |

Origin of Product |

United States |

Synthetic Methodologies for Oxolane 2,3 Diol and Its Derivatives

Cyclization-Based Syntheses of the Oxolane Core with Diol Functionality

These strategies focus on building the five-membered oxolane ring from acyclic precursors through various cyclization reactions. The key challenge lies in controlling the stereochemistry of the newly formed chiral centers.

Carbohydrates represent an abundant source of chiral starting materials for the enantioselective synthesis of complex molecules, including oxolane diols. nih.govacs.org One established pathway begins with readily available sugars like D-glucose or D-xylose. nih.govvulcanchem.com A specific method involves the generation of hydrazone intermediates by condensing a reducing sugar with a hydrazine (B178648) derivative, such as dimethylhydrazine. This intermediate can then undergo acid-catalyzed cyclization to form the oxolane ring. For instance, (2S,3R,4S)-5-(2,2-dimethylhydrazineylidene)pentane-1,2,3,4-tetraol, derived from a pentose (B10789219) sugar, cyclizes in the presence of an acid like trifluoroacetic acid (TFA) in isopropanol. This reaction proceeds via an intramolecular nucleophilic attack to forge the heterocyclic ring, yielding a diastereomeric mixture of the desired oxolane diol product.

Another approach utilizes carbohydrate-derived vinyl lactones. For example, D-gulonic lactone can be converted in a few steps to a vinyl lactone, which serves as a versatile intermediate for palladium-catalyzed reactions to produce functionalized esters containing the core oxolane structure. researchgate.net

| Starting Material Precursor | Key Reagents/Steps | Product Type | Diastereomeric Ratio (dr) |

| Pentose Derivative | 1. Condensation with dimethylhydrazine; 2. Acid-catalyzed cyclization (TFA) | Oxolane diol | 77:23 |

| D-Glucose | Reductive processes, enzymatic modification | Chiral polyol oxolanes | Not specified |

| D-(+)-Glucose | Alkynylation, esterification, reductive cyclization | Tetrahydrofuran-diols (THFDs) | Stereospecific nih.gov |

The intramolecular dehydrative cyclization of acyclic 1,4-diols is a direct, atom-economical method for synthesizing the tetrahydrofuran (B95107) core, generating only water as a byproduct. mdpi.com While Brønsted acids can catalyze this transformation, they often necessitate high reaction temperatures. mdpi.com Lewis acids have emerged as effective catalysts that can operate under milder conditions. mdpi.com

Recent studies have demonstrated the efficacy of ferrocenium (B1229745) salts, such as ferrocenium tetrafluoroborate (B81430) ([FeCp₂]BF₄), in catalyzing the dehydrative cyclization of substituted 1,4-diols. mdpi.comresearchgate.net This method allows for the synthesis of highly substituted tetrahydrofurans in good yields. mdpi.com Other catalysts, including FeCl₃, have also been employed for the diastereoselective dehydrative cyclization of diols to access 1,4-disubstituted and 1,2,3,4-tetrasubstituted tetrahydrofurans. mdpi.com The reaction generally involves treating a suitable 1,4-diol with a catalytic amount of the Lewis acid in a solvent like dichloromethane (B109758) (CH₂Cl₂) at moderately elevated temperatures. mdpi.com

| Diol Precursor | Catalyst (Loading) | Temperature | Time | Yield |

| Substituted 1,4-butanediols | [FeCp₂]BF₄ (10 mol%) | 45–70 °C | 48–72 h | 72–83% mdpi.comresearchgate.net |

| Substituted 1,4-diols | FeCl₃ (20 mol%) | Not specified | Not specified | Not specified mdpi.com |

| 4-halo-1,3-butanediol | Heat (no catalyst) | 90–150 °C | Not specified | Good google.com |

Oxidative cyclization of dienes is a powerful strategy for the stereoselective synthesis of tetrahydrofuran diols, capable of creating multiple new C-O bonds and stereocenters in a single step. soton.ac.uk This transformation is commonly achieved using potent oxidizing agents like potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄). soton.ac.ukmsu.edu

The reaction of 1,5-dienes with these reagents is proposed to proceed through a [3+2] cycloaddition mechanism. msu.edu In the osmium-catalyzed variant, an osmate ester is initially formed, which then undergoes an intramolecular cycloaddition onto the second olefin to generate the THF ring. soton.ac.ukmsu.edu Subsequent hydrolysis releases the tetrahydrofuran-diol product. msu.edu This methodology has been shown to be highly stereoselective, typically yielding cis-2,5-disubstituted tetrahydrofurans. iupac.org The scope has been extended to the oxidative cyclization of 1,4-dienes, which also proceeds stereoselectively via a predictable [3+2] cycloaddition pathway to furnish 2,3,5-trisubstituted tetrahydrofuran-diols. msu.edu The presence of acid has been shown to be crucial in promoting the cyclization of the intermediate Os(VI) dioxoglycolate over competing reaction pathways. soton.ac.uk

| Substrate | Oxidant System | Key Feature | Stereochemical Outcome |

| 1,5-Dienes | OsO₄ / NMO (+ Acid) | Direct formation of THF-diol | High stereocontrol soton.ac.ukiupac.org |

| 1,5-Dienes | KMnO₄ | Direct formation of THF-diol | Excellent stereoselectivity msu.edu |

| 1,4-Dienes | OsO₄ / Oxone® | Forms 2,3,5-trisubstituted THF-diols | Predictable, all-cis relative stereochemistry msu.edu |

Intramolecular hydroalkoxylation of unsaturated alcohols provides a 100% atom-efficient route to cyclic ethers like oxolane. researchgate.net This reaction involves the addition of a hydroxyl group across a carbon-carbon double or triple bond within the same molecule. A variety of catalysts have been developed to facilitate this transformation for unactivated olefins.

Catalytic systems based on platinum, gold, cobalt, and lanthanide triflates have proven effective. organic-chemistry.orgorganic-chemistry.org For example, gold(I) catalysts can promote the intramolecular hydroalkoxylation of γ-hydroxy allenes to yield oxolane derivatives. organic-chemistry.orgnih.gov A transition-metal-free approach using catalytic iodine (I₂) with a silane (B1218182) reductant (Et₃SiH) enables the intramolecular hydroalkoxylation/reduction of unactivated alkynes at room temperature to afford 2,3-disubstituted tetrahydrofurans with high diastereoselectivity. organic-chemistry.org

Reductive cyclization offers another route. For instance, N- and O-tethered 1,6-enynes can be cyclized in the presence of an iron(II) chloride (FeCl₂) and iminopyridine ligand system to give tetrahydrofuran derivatives. organic-chemistry.org

| Strategy | Substrate Type | Catalytic System | Key Outcome |

| Hydroalkoxylation | γ-Hydroxy allenes | Au(I) complexes | Forms oxygen heterocycles in good yield organic-chemistry.orgnih.gov |

| Hydroalkoxylation | Unactivated alkynes | I₂ / Et₃SiH | High diastereoselectivity for 2,3-disubstituted THF organic-chemistry.org |

| Hydroalkoxylation | γ- and δ-hydroxy olefins | Platinum complexes | Tolerates numerous functional groups organic-chemistry.org |

| Reductive Cyclization | O-tethered 1,6-enynes | FeCl₂ / Iminopyridine ligand | Forms substituted tetrahydrofurans organic-chemistry.org |

Functionalization and Derivatization of Existing Oxolane Scaffolds

This approach involves the synthesis of an oxolane ring containing a reactive functional group, such as a double bond, which can then be converted into the desired diol functionality.

The stereoselective dihydroxylation of a dihydrofuran precursor is a key method for installing the 2,3-diol moiety onto a pre-formed oxolane ring. The stereochemical outcome of the reaction can be controlled by the choice of reagents.

Syn-dihydroxylation : This is achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄). libretexts.org The Sharpless Asymmetric Dihydroxylation, which uses a catalytic amount of OsO₄ in combination with a chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) and a stoichiometric co-oxidant, is a powerful method for achieving high enantioselectivity in the formation of cis-diols from prochiral alkenes. vulcanchem.com This method is applicable for installing the C2 and C3 hydroxyl groups onto a dihydrofuran with a specific configuration. vulcanchem.com

| Reaction | Reagent(s) | Substrate | Stereochemical Outcome |

| Asymmetric Dihydroxylation | OsO₄ (cat.), Chiral Ligand, NMO | Dihydrofuran | syn-diol (enantioselective) vulcanchem.com |

| Dihydroxylation | KMnO₄ (cold, alkaline) | Dihydrofuran | syn-diol libretexts.org |

| Epoxidation/Hydrolysis | 1. m-CPBA; 2. H₃O⁺ | Dihydrofuran | anti-diol libretexts.org |

Selective Monofunctionalization of Vicinal Diols

The selective functionalization of one hydroxyl group in the presence of another within a polyol molecule is a significant challenge in synthetic chemistry. ualberta.ca For vicinal diols, such as the 2,3-diol moiety of oxolane-2,3-diol, achieving regioselectivity is crucial for synthesizing specific derivatives and more complex molecules. Traditional methods often rely on extensive protecting group manipulations, which can be inefficient. ualberta.cascholaris.ca Catalytic methods, therefore, represent a more elegant and efficient approach to this problem. ualberta.ca

A prominent strategy involves the use of organoboron catalysts. scholaris.ca Diarylborinic acids, for example, can catalyze the regioselective acylation, sulfonylation, and alkylation of diols. acs.org The mechanism involves the reversible formation of a boronic ester with the diol. This interaction activates the diol, and in the case of cis-vicinal diols, can lead to the preferential activation of one hydroxyl group over the other, often the equatorial hydroxy group. scholaris.ca Kinetic studies and mechanistic proposals suggest that the process proceeds through a tetrahedral anionic complex, which enhances the nucleophilicity of the diol's oxygen atoms, facilitating the selective reaction. ualberta.cadicp.ac.cn

Another approach utilizes a mixture of alumina (B75360) and methanesulfonic acid (Al2O3/MeSO3H), which has been demonstrated as an effective reagent for the selective monoesterification of various diols with aromatic and aliphatic acids, achieving excellent yields without the need for solvents. researchgate.net These catalytic methods provide powerful tools for the precise, single-step modification of diols, overcoming the challenges of selectivity and offering efficient pathways to a wide range of monofunctionalized derivatives.

Bio-Inspired and Biomass-Derived Synthetic Routes

The shift away from petrochemical feedstocks has spurred significant research into converting renewable biomass into valuable chemicals. Biomass, particularly lignocellulose, is an abundant and carbon-neutral resource rich in functionalized molecules like carbohydrates. nih.govmdpi.com These natural starting materials can be transformed into diols, including tetrahydrofuran diols, through biological and chemocatalytic processes.

Microbial Fermentation Pathways to Diols

Microbial fermentation is a well-established technology for converting biomass-derived sugars into a variety of chemicals. rsc.org While direct fermentation to this compound is not widely documented, microorganisms are adept at producing other diols, such as 2,3-butanediol (B46004) (2,3-BDO), which serves as a model for bio-based diol production. researchgate.net Engineered microbial factories, typically using strains of Escherichia coli or Saccharomyces cerevisiae, can convert glucose and other sugars from biomass hydrolysates into target molecules. researchgate.netaimspress.com

A significant challenge in using lignocellulosic biomass is the formation of inhibitory compounds during the initial hydrolysis stage, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). aimspress.com These aldehydes can be toxic to the fermenting microorganisms. aimspress.com However, many microbes have evolved metabolic pathways to detoxify these compounds. For instance, various NAD(P)H-dependent oxidoreductases in yeast and bacteria can reduce HMF and furfural to their less toxic alcohol counterparts, such as 2,5-bis(hydroxymethyl)furan (BHMF). aimspress.comresearchgate.net This biotransformation is a key step, converting a problematic byproduct into a valuable diol precursor, showcasing the potential of integrating microbial detoxification and production pathways for generating furan-based diols.

Catalytic Hydroconversion of Biomass-Derived Feedstocks to Tetrahydrofuran Diols

A highly promising route to tetrahydrofuran diols involves the catalytic upgrading of biomass-derived platform molecules. repec.org The most prominent of these is 5-hydroxymethylfurfural (HMF), which is readily obtained from the acid-catalyzed dehydration of C6 sugars (hexoses) found in cellulose (B213188). nih.govmdpi.com The subsequent hydroconversion of HMF can yield valuable diols, including 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), a key tetrahydrofuran diol also known as tetrahydrofuran-dimethanol (THFDM). frontiersin.orgnih.gov

The conversion process is typically a multi-step hydrogenation reaction:

Selective Hydrogenation of HMF: The aldehyde group of HMF is first selectively hydrogenated to a hydroxyl group to form 2,5-bis(hydroxymethyl)furan (BHMF). frontiersin.org

Furan (B31954) Ring Hydrogenation: The furan ring of BHMF is then fully hydrogenated to yield the saturated tetrahydrofuran ring of BHMTHF. researchgate.net

The success of this conversion hinges on the catalyst system employed. A variety of heterogeneous metal catalysts have been explored to optimize the yield and selectivity towards the desired tetrahydrofuran diol. dntb.gov.ua Noble metals such as Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) supported on materials like carbon, silica (B1680970), or metal oxides are highly effective. researchgate.net For instance, Pd/C has shown high selectivity for the complete hydrogenation of HMF to BHMTHF. researchgate.net The choice of catalyst, support, and reaction conditions (e.g., temperature, hydrogen pressure, solvent) is critical in directing the reaction towards the desired product and avoiding side reactions like hydrogenolysis (C-O bond cleavage). mdpi.comresearchgate.net

The table below summarizes findings from various studies on the catalytic hydroconversion of HMF to the tetrahydrofuran diol BHMTHF.

| Catalyst | Support | Temperature (°C) | H₂ Pressure (bar) | Solvent | BHMTHF Yield (%) | Source(s) |

| Pd/C | Carbon | 50 | 60 | [BMIm]Cl | 89.0 | researchgate.net |

| Pd/C | Carbon | 130 | 27 | Water-Butanol | 90.0 | researchgate.net |

| CuO-Fe₃O₄/AC | Activated Carbon | 150 | N/A (Transfer) | Ethanol | 92.0 (BHMF) | nih.govfrontiersin.org |

| Pt/MCM-41 | MCM-41 | Not Specified | Not Specified | Water | 98.9 (BHMF) | researchgate.net |

| Cu/ZnO/Al₂O₃ | Alumina/Zinc Oxide | 140 | Not Specified | Not Specified | 48.2 (BHMF from Fructose) | frontiersin.org |

Note: Some studies report high yields for the intermediate BHMF, which is a critical precursor to BHMTHF.

This catalytic pathway from abundant biomass to specific tetrahydrofuran diols represents a significant advancement in sustainable chemical production, providing a green alternative to traditional petroleum-based methods. nih.gov

Reaction Mechanisms and Chemical Reactivity of Oxolane 2,3 Diol Systems

Mechanistic Pathways of Oxolane Ring Formation and Transformation

The construction of the oxolane (tetrahydrofuran) ring is a fundamental process in organic synthesis, with numerous methods developed to achieve it efficiently and stereoselectively. These methods include nucleophilic attacks, cycloadditions, metal-mediated processes, and radical cyclizations.

Intramolecular nucleophilic substitution is a primary strategy for forming the oxolane ring. A common approach is the intramolecular Williamson ether synthesis, where an alkoxide nucleophilically attacks an alkyl halide within the same molecule. masterorganicchemistry.com This SN2 reaction works best for forming five-membered rings from precursors like 4-halo-1-alcohols. The reaction involves deprotonation of the alcohol to form an alkoxide, which then displaces the halide to close the ring. masterorganicchemistry.com Another key pathway is the cyclization of epoxy alcohols. The high ring strain of epoxides makes them susceptible to nucleophilic attack. researchgate.netmsu.edu In the presence of a pendant γ-hydroxy group, intramolecular ring-opening of the epoxide can occur. These reactions can be catalyzed by either acid or base and typically proceed via a 5-exo-tet cyclization, which is kinetically favored, to yield the tetrahydrofuran (B95107) product. msu.edu

Cycloaddition reactions provide another powerful route to oxolane-2,3-diol systems. numberanalytics.com Specifically, [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are highly effective for constructing five-membered heterocyclic rings. numberanalytics.comrsc.org In the context of oxolane synthesis, this can involve the reaction of a 1,3-dipole with a dipolarophile. numberanalytics.com A notable example is the oxidative cyclization of 1,4- and 1,5-dienes using oxidants like potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄). msu.eduresearchgate.net The proposed mechanism for this transformation involves a [3+2] cycloaddition of a metal-oxo species across one of the double bonds, followed by an intramolecular cyclization and subsequent oxidation/hydrolysis to release the tetrahydrofuran-diol product. msu.edusoton.ac.uk This methodology allows for the creation of multiple stereocenters in a single step with predictable stereochemistry. msu.edu

| Reaction Type | Description | Key Intermediates/Conditions | Reference(s) |

| Intramolecular Williamson Ether Synthesis | An alkoxide displaces a halide on the same molecule to form a cyclic ether. | Alkoxide, Alkyl Halide, SN2 conditions | masterorganicchemistry.com |

| Epoxy Alcohol Cyclization | Intramolecular opening of an epoxide ring by a pendant hydroxyl group. | Epoxide, Acid or Base Catalyst, 5-exo-tet pathway | msu.edu |

| [3+2] Oxidative Cycloaddition | A metal-oxo species reacts with a diene to form a tetrahydrofuran-diol. | 1,4- or 1,5-Diene, KMnO₄ or OsO₄, [3+2] cycloaddition mechanism | msu.eduresearchgate.netsoton.ac.uk |

Transition metal catalysis is instrumental in the synthesis and transformation of oxolane rings, offering high efficiency and selectivity. acs.org Nickel-catalyzed enantioconvergent cross-coupling reactions, for example, can form C-C bonds using secondary alkyl electrophiles. The proposed catalytic cycle often involves the formation of a radical intermediate which then reacts with a chiral organonickel complex. nih.gov

Ruthenium-catalyzed reactions are also prominent. For instance, ruthenium(0) catalysts can mediate transfer hydrogenative cycloadditions between dienes and vicinal diols. nih.gov The catalytic cycle is believed to involve the dehydrogenation of the diol to a dicarbonyl species. This intermediate undergoes oxidative coupling with the metal to form a ruthenacyclic species, which then proceeds through an intramolecular carbonyl allylruthenation. A final transfer hydrogenolysis step releases the cycloadduct and regenerates the active ruthenium(0) catalyst. nih.gov Similarly, zirconium-mediated reactions can be used to form metallacyclopentenes from enynes, which can then be converted into various heterocycles. researchgate.net

| Metal Catalyst | Reaction Type | Proposed Mechanistic Steps | Reference(s) |

| Nickel | Enantioconvergent Cross-Coupling | Oxidative addition, Radical formation, Reaction with chiral Ni-complex, Reductive elimination | nih.gov |

| Ruthenium | Transfer Hydrogenative Cycloaddition | Diol dehydrogenation, Oxidative coupling (Ruthenacycle formation), Carbonyl allylruthenation, Transfer hydrogenolysis | nih.gov |

| Zirconium | Enyne Cyclization | Formation of Zirconacyclopentenes from enynes and zirconocene (B1252598) reagents | researchgate.net |

Radical cyclization offers a powerful method for constructing cyclic systems, including the oxolane ring. These reactions typically involve the generation of a radical which then adds to an unsaturated bond within the same molecule. columbia.edu Manganese(III) acetate (B1210297) is a common oxidant used to initiate such reactions. It facilitates one-electron oxidation of enolizable compounds to generate carbon radicals, which can then undergo intramolecular cyclization to form new C-C bonds. semanticscholar.org This method has been successfully applied to the synthesis of complex cyclic structures found in many natural products, often with high regio- and stereoselectivity. semanticscholar.org

Another approach involves the use of cerium(IV) ammonium (B1175870) nitrate, which has been employed to synthesize a tertiary, 2,2-vinyl-disubstituted tetrahydrofuran from a diol through a radical cyclization mechanism. mdpi.com Additionally, radical-mediated ring-opening of chiral 2,3-epoxy alcohols using reagents like titanocene (B72419) dichloride (Cp₂TiCl) can lead to carbon-centered radicals. In the absence of a hydrogen source, these radicals can participate in further transformations, including cyclization if a suitable acceptor is present. researchgate.net

Oxidative Transformations and Their Regioselectivity

The diol functionality of this compound is a primary site for oxidative transformations. The regioselectivity of these oxidations—determining which hydroxyl group reacts preferentially—is a key consideration in synthetic applications.

Ruthenium and osmium, in their high oxidation states, are potent catalysts for the oxidation of alcohols and diols. Osmium tetroxide (OsO₄) is well-known for the syn-dihydroxylation of alkenes to produce vicinal diols. wikipedia.org In the context of this compound, these metals can further oxidize the diol functionality.

Ruthenium tetroxide (RuO₄), often generated in situ from ruthenium trichloride (B1173362) (RuCl₃) and a co-oxidant like sodium periodate (B1199274) (NaIO₄), is a powerful oxidizing agent. wikipedia.orgmdpi.com It can catalyze the oxidative cleavage of vicinal diols to yield carboxylic acids or ketones. The Sharpless conditions, which utilize a CCl₄/CH₃CN/H₂O solvent system, are frequently employed for these transformations. mdpi.com The regioselectivity of oxidation can be influenced by the steric and electronic environment of the hydroxyl groups. For chiral secondary 1,2-diols, selective oxidation at a specific hydroxyl group can often be achieved. rsc.org

Osmium-catalyzed oxidative cyclization of 1,5-dienes to form cis-tetrahydrofuran-diols is a key synthetic method. The catalytic cycle involves the formation of an Os(VI) species which undergoes cyclization. soton.ac.uk The resulting THF-diol can be subject to further oxidation. The mechanism involves reoxidation of the osmium catalyst by a co-oxidant, such as N-methylmorpholine N-oxide (NMO), and hydrolysis to release the diol product. soton.ac.ukwikipedia.org

| Catalyst | Co-oxidant | Transformation | Key Features | Reference(s) |

| Ruthenium Tetroxide (RuO₄) | Sodium Periodate (NaIO₄) | Oxidative cleavage of diols | Powerful oxidant, Sharpless conditions often used | wikipedia.orgmdpi.com |

| Osmium Tetroxide (OsO₄) | N-Methylmorpholine N-oxide (NMO) | Oxidative cyclization of dienes to THF-diols | Forms cis-diols, Catalytic cycle involves Os(VI)/Os(IV) | soton.ac.ukwikipedia.org |

Hypervalent iodine reagents have become popular as mild, environmentally friendly, and selective oxidizing agents in organic synthesis. researchgate.netorganic-chemistry.org Reagents such as o-iodoxybenzoic acid (IBX), Dess-Martin periodinane (DMP), and (diacetoxyiodo)benzene (B116549) (PIDA) are widely used for the oxidation of alcohols and diols. scripps.eduacs.orgacs.org

These reagents are known to oxidize 1,2-diols, often leading to oxidative cleavage to form carbonyl compounds. scripps.edu For instance, PhI(OAc)₂ can be used for this purpose. scripps.edu The oxidation of 1,2-diols can also yield α-hydroxy ketones or α-diketones, depending on the amount of the hypervalent iodine reagent used. organic-chemistry.org The mechanism of oxidation by reagents like IBX and DMP has been studied by NMR spectroscopy, revealing the reversible formation of reactive iodic ester intermediates. acs.org The regioselectivity of these oxidations is a significant advantage. For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), in conjunction with other reagents, has been used for the highly regioselective oxidation of chiral secondary 1,2-diols at their benzylic or allylic hydroxyl group without causing racemization at adjacent chiral centers. rsc.org

| Reagent | Common Abbreviation | Typical Application on Diols | Reference(s) |

| o-Iodoxybenzoic acid | IBX | Oxidation of alcohols to carbonyls, Oxidative cleavage | scripps.eduacs.org |

| Dess-Martin periodinane | DMP | Oxidation of alcohols to carbonyls, Oxidative cleavage | scripps.eduacs.org |

| (Diacetoxyiodo)benzene | PIDA or PhI(OAc)₂ | Oxidative cleavage of diols, Heterocycle construction | researchgate.netscripps.edu |

Reductive Transformations and Hydrogenation Chemistry

The chemical behavior of this compound and its derivatives under reductive conditions is a critical aspect of its synthetic utility. The selective reduction of specific functional groups, such as carbonyls or the furan (B31954) ring in precursor molecules, alongside the complete removal of oxygen atoms through hydrodeoxygenation, highlights the versatility of this scaffold in chemical transformations.

The selective reduction of carbonyl groups and furan rings in molecules related to this compound is a key strategy for producing a variety of useful compounds. For instance, the hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF), a common biomass-derived platform molecule, can lead to the formation of diol intermediates like 2,5-bis(hydroxymethyl)tetrahydrofuran (BHTF), a saturated version of a precursor to this compound systems. rsc.orgfrontiersin.org The choice of catalyst and reaction conditions plays a pivotal role in determining the product distribution. rsc.org

Noble metal catalysts are often employed for these transformations. For example, ruthenium (Ru) catalysts have demonstrated high activity in the hydrogenation of the carbonyl group in HMF to produce 2,5-bis(hydroxymethyl)furan (BHMF). frontiersin.org Cobalt (Co) catalysts have also been widely used for the selective hydrogenation of HMF to BHMF, with studies showing that Co can inhibit undesirable hydrogenolysis reactions. frontiersin.org Bimetallic catalysts, such as nickel-cobalt (B8461503) systems, have been shown to effectively catalyze the hydrogenation of HMF, achieving high yields of BHMF. frontiersin.org

The reduction of the furan ring itself is another important transformation. While aldehyde groups generally reduce more readily than the aromatic double bonds of a furan ring, complete reduction of furan precursors to the corresponding tetrahydrofuran diols is a necessary step in some synthetic pathways. google.com This saturation of the heterocyclic ring is often achieved through catalytic hydrogenation. escholarship.org

The chemoselective reduction of conjugated double bonds adjacent to a furan nucleus can be challenging due to the potential for saturation of the furan ring itself. nih.gov However, specific reagents have been developed to achieve this selectivity. For instance, 2-phenylbenzimidazoline, generated in situ, has been used for the efficient and selective reduction of double bonds conjugated with nitrile groups and a furan ring, without affecting the furan moiety. nih.gov

The selective reduction of carbonyl compounds in the presence of other functional groups is also a significant area of research. Reagents like B-acetoxydiisopinocampheylborane (Ipc₂BOAc) and B-trifluoroacetoxydiisopinocampheylborane (Ipc₂BO₂CCF₃) have shown excellent selectivity in the 1,2-reduction of α,β-unsaturated carbonyl compounds. koreascience.kr Ipc₂BO₂CCF₃, being more reactive, can readily reduce α,β-unsaturated ketones to the corresponding allylic alcohols. koreascience.kr

Table 1: Catalysts and Conditions for Selective Reduction in Furan-based Systems

| Catalyst System | Substrate | Product | Key Findings |

| Ru/MnCo₂O₄ | 5-Hydroxymethylfurfural (HMF) | 2,5-bis(hydroxymethyl)furan (BHMF) | High yield (98.5%) due to high dissociation capacity of Ru and acidity of the support. frontiersin.org |

| Co@C | 5-Hydroxymethylfurfural (HMF) | 2,5-bis(hydroxymethyl)furan (BHMF) | 96.0% yield, attributed to small Co⁰ nanoparticles. frontiersin.org |

| Nickel-Cobalt bimetallic | 5-Hydroxymethylfurfural (HMF) | 2,5-bis(hydroxymethyl)furan (BHMF) | 93.1% yield; Co inhibits hydrogenolysis. frontiersin.org |

| 2-Phenylbenzimidazoline | 3-(5-substituted furan-2-yl)-2-cyanopropenenitriles | 3-(5-substituted furan-2-yl)-2-cyanopropanenitriles | High yields and selectivity for the double bond without reducing the furan ring or nitrile group. nih.gov |

| Ipc₂BO₂CCF₃ | α,β-unsaturated ketones | Allylic alcohols | Cleanly reduces α,β-unsaturated ketones to the corresponding allylic alcohols. koreascience.kr |

Hydrodeoxygenation (HDO) is a crucial process for converting biomass-derived molecules, which are often rich in oxygen, into valuable chemicals and fuels. escholarship.org This process involves the removal of oxygen atoms through the cleavage of C-O bonds and subsequent hydrogenation.

In the context of furanic compounds related to this compound, the HDO mechanism often involves several steps. For example, the conversion of 5-hydroxymethylfurfural (HMF) can proceed through initial hydrogenation to form a diol intermediate. rsc.org This is then followed by C-O bond hydrogenolysis. escholarship.org The reaction pathways and product distribution are highly dependent on the catalyst, temperature, and hydrogen pressure. rsc.org

Studies on the HDO of model compounds like isoeugenol (B1672232) over nickel and cobalt-supported catalysts have provided insights into the process. acs.org For instance, Ni supported on mesoporous SBA-15 has been shown to be effective for the HDO of isoeugenol to produce propylcyclohexane. acs.org The mechanism for the ring opening of furan derivatives can involve the formation of an enol intermediate, which can then tautomerize to a ketone or be hydrogenated to an alcohol. escholarship.org This enol intermediate pathway helps to explain the formation of various ring-opened products. escholarship.org

The choice of metal in the catalyst plays a significant role in the selectivity of HDO. Platinum-based catalysts have shown high activity and selectivity for C-O bond hydrogenolysis, leading to the formation of ketones as major products. escholarship.org In contrast, other catalysts may favor ring hydrogenation. escholarship.org

Stereochemical Control in Reactions Involving Oxolane Diols

The stereochemistry of this compound systems is of paramount importance as it dictates their interactions in chiral environments, such as with enzymes or in the formation of crystalline structures. vulcanchem.com Controlling the stereochemical outcome in reactions that form or involve these diols is a key focus in synthetic organic chemistry.

The synthesis of substituted tetrahydrofurans, the core structure of oxolane diols, often relies on diastereoselective cyclization reactions. Intramolecular cyclizations of acyclic precursors are a common strategy to construct the tetrahydrofuran ring with controlled stereochemistry. For example, the iodine-mediated intramolecular cyclization of homoallylic alcohols can produce 2,3-diphenyltetrahydrofuran derivatives with specific relative stereochemistries. researchgate.net Similarly, m-CPBA mediated cyclization of these alcohols can also lead to diastereoselective formation of tetrahydrofuran products. researchgate.net

Another approach involves the intramolecular alkylation of ester enolates. The cyclization of t-butyl α-alkoxyacetate derivatives can yield 2,2,5-trisubstituted tetrahydrofurans. oup.com The diastereoselectivity of this reaction can be significantly enhanced by introducing a methyl group at the α-position of the ester and by the addition of lithium salts. oup.com

Tandem reactions that combine olefin metathesis with oxidative cyclization provide a powerful method for the stereocontrolled synthesis of 2,5-disubstituted tetrahydrofuran diols from simple olefins. nih.govacs.org The stereochemistry of the intermediate 1,5-diene, which can be controlled by the choice of the metathesis catalyst, is directly translated to the final tetrahydrofuran diol product. nih.govacs.org The oxidative cyclization step itself is highly stereospecific with respect to the geometry of the olefin. nih.gov

Palladium-catalyzed tandem oxidative cyclization-redox relay reactions of certain diols can also produce highly substituted tetrahydrofurans with high diastereoselectivity. acs.org The presence and nature of a distal alcohol group in the substrate can play a crucial role in organizing the transition state, likely through intramolecular hydrogen bonding, thereby influencing the diastereoselectivity. acs.org

The synthesis of enantiomerically pure oxolane diols often relies on enantioselective catalysis. Chiral auxiliaries, which are temporarily incorporated into a molecule, can effectively control the stereochemical outcome of a reaction. wikipedia.org For example, chiral oxazolidinones have been widely used in stereoselective aldol (B89426) reactions to establish contiguous stereocenters. wikipedia.org

Asymmetric synthesis of chiral benzoheterocycles, including dihydrobenzofurans which share the oxolane core, has been achieved using earth-abundant metal catalysis. rsc.org Copper-catalyzed intramolecular C-O bond formation has been used for the enantioselective synthesis of chiral chromans and 2,3-dihydrobenzofurans. rsc.org

The enantioselective desymmetrization of prochiral diols is another powerful strategy to produce optically enriched building blocks. dicp.ac.cn Chiral hemiboronic acid catalysts have been developed for the highly enantioselective desymmetrization of 2-aryl-1,3-propanediols through direct O-alkylation. dicp.ac.cn The catalyst forms a defined chair-like six-membered anionic complex with the diol, and a bulky group on the catalyst effectively shields one of the two prochiral hydroxyl groups, leading to high enantioselectivity. dicp.ac.cn

Catalytic enantioselective monosilylation of diols and polyols is another method to obtain valuable chiral alcohol-containing molecules. nih.gov While this can sometimes require high catalyst loadings, a strategy involving a combination of a chiral catalyst and a structurally similar achiral co-catalyst has been shown to improve efficiency. nih.gov

Table 2: Methods for Stereochemical Control in Oxolane Diol Synthesis

| Method | Key Feature | Example Application | Stereochemical Outcome |

| Diastereoselective Cyclization | Intramolecular reaction of an acyclic precursor. | I₂-mediated cyclization of homoallylic alcohols. researchgate.net | Formation of specific diastereomers of substituted tetrahydrofurans. researchgate.net |

| Tandem Metathesis/Oxidative Cyclization | A single catalyst performs two sequential transformations. | Ruthenium-catalyzed reaction of simple olefins. nih.govacs.org | Stereochemistry of the final diol is controlled by the intermediate olefin geometry. nih.govacs.org |

| Enantioselective Desymmetrization | A chiral catalyst selectively functionalizes one of two prochiral groups. | Chiral hemiboronic acid catalyzed O-alkylation of 2-aryl-1,3-propanediols. dicp.ac.cn | High enantiomeric ratios (≥ 95:5) for monoalkylated products. dicp.ac.cn |

| Chiral Auxiliary Controlled Synthesis | A temporary chiral group directs the stereochemical outcome. | Use of chiral oxazolidinones in aldol reactions. wikipedia.org | Sets the absolute stereochemistry of new stereocenters. wikipedia.org |

Interactions with Boronic Acids and Other Complexing Agents

Oxolane-2,3-diols, containing a cis-diol functionality, are capable of interacting with boronic acids to form reversible covalent complexes. This interaction is the basis for various applications, including chemical sensing and separations. core.ac.uk

The interaction between a boronic acid and a diol results in the formation of a cyclic boronic ester. core.ac.uk This reaction is fastest in basic aqueous media where the boron is in its tetrahedral, anionic form. core.ac.uk The stability of the resulting complex is influenced by the pKa of the boronic acid and the structure of the diol. nih.gov Boronic acids with electron-withdrawing substituents have lower pKa values and tend to form more stable complexes with diols at lower pH. nih.govwiley-vch.de

Benzoxaboroles, a specific type of boronic acid, exhibit enhanced binding affinity for diols compared to simple phenylboronic acids. core.ac.uk This has led to their use in developing sensors for carbohydrates, which often contain multiple diol functionalities. core.ac.uk

The reversible nature of the boronic acid-diol interaction has been exploited in boronate affinity chromatography for the selective separation of cis-diol-containing biomolecules. nih.gov By modifying silica (B1680970) with boronic acids that have lower pKa values, it is possible to perform these separations at neutral or slightly acidic pH, which is beneficial for sensitive biological molecules. nih.gov

The complexation of diols with boronic acids can also be used to facilitate chemical reactions. Chiral hemiboronic acids, for example, have been designed to act as catalysts by forming a complex with a prochiral diol, thereby enabling enantioselective functionalization. dicp.ac.cn

The interaction is not limited to monomeric boronic acids. Boronic acid-functionalized hydrogels have been prepared and their binding affinities for various saccharides have been studied using dye displacement assays. core.ac.uk These materials show promise for applications in areas like glucose sensing. core.ac.uk

Stereochemical Aspects and Chiral Recognition in Oxolane 2,3 Diol Research

Configurational Isomers and Diastereomeric Relationships

Configurational isomers are stereoisomers that can only be interconverted by breaking and remaking chemical bonds. sydney.edu.auchemistrysteps.com For oxolane-2,3-diol, the two chiral carbons, C2 and C3, mean that four distinct stereoisomers can exist. These isomers are grouped into two pairs of enantiomers. sydney.edu.au

The enantiomeric pairs are:

(2R,3R)-oxolane-2,3-diol and (2S,3S)-oxolane-2,3-diol : In this pair, the hydroxyl groups are on opposite sides of the ring plane, leading to a trans configuration. They are non-superimposable mirror images of each other.

(2R,3S)-oxolane-2,3-diol and (2S,3R)-oxolane-2,3-diol : In this pair, the hydroxyl groups are on the same side of the ring plane, resulting in a cis configuration. They are also non-superimposable mirror images.

The relationship between an isomer from the trans pair and an isomer from the cis pair (for example, between (2R,3R) and (2R,3S)) is diastereomeric. sydney.edu.au Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, such as melting points, boiling points, and solubility. sydney.edu.auresearchgate.net This difference in properties is crucial for their separation using standard laboratory techniques like chromatography or crystallization. sydney.edu.au Research on related oxolane-3,4-diol derivatives has confirmed the distinct stability profiles and physicochemical properties of cis and trans isomers. vulcanchem.comresearcher.life For instance, the trans isomer of oxolane-3,4-diol dinitrate is more stable than its cis counterpart, which is attributed to the minimization of steric hindrance between the substituent groups. vulcanchem.com

Table 1: Stereoisomers and Relationships for this compound

| Stereoisomer | Configuration | Relationship to (2R,3R) |

| (2R,3R)-oxolane-2,3-diol | trans | Identity |

| (2S,3S)-oxolane-2,3-diol | trans | Enantiomer |

| (2R,3S)-oxolane-2,3-diol | cis | Diastereomer |

| (2S,3R)-oxolane-2,3-diol | cis | Diastereomer |

Chiral Pool Synthesis Utilizing Natural Carbohydrates

Chiral pool synthesis is a strategy that uses abundant, naturally occurring chiral molecules as starting materials to synthesize complex, enantiomerically pure target molecules. mdpi.comnih.govsciencenet.cn Natural carbohydrates are a cornerstone of the chiral pool due to their low cost, availability, and rich stereochemical diversity. mdpi.comnih.govjyu.fi

The synthesis of substituted oxolane diols often begins with common sugars like D-glucose, D-ribose, or L-arabinose. The inherent stereochemistry of the sugar is transferred to the final product, allowing for predictable control over the configuration of the oxolane ring. mdpi.com For example, in the synthesis of related chiral polyols, the stereochemistry of the starting sugar directly dictates the final product's configuration; D-ribose derivatives can be used to produce products with a (3S) configuration, while L-arabinose precursors yield the corresponding (3R) enantiomers. The process typically involves chemical modifications to the carbohydrate feedstock, such as selective protection of hydroxyl groups, followed by an acid-catalyzed intramolecular cyclization to form the oxolane ring. vulcanchem.com

While powerful, this approach has challenges, as the initial steps often involve the fixation of the sugar in a specific tautomeric form using chemistry that can be wasteful and time-consuming. scripps.edu

Table 2: Chiral Pool Synthesis Examples for Oxolane Derivatives

| Natural Starting Material | Key Transformation | Resulting Stereochemistry |

| D-xylose | Selective hydroxyl protection, acid-catalyzed cyclization | (3R,5R) configuration in 5-(hydroxymethyl)this compound. vulcanchem.com |

| D-ribose | Formation of derivatives, cyclization | (3S)-configured products. |

| L-arabinose | Formation of precursors, cyclization | (3R)-configured products. |

| D-glucose | Reduction processes, cyclization | (3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol. |

Asymmetric Synthesis Strategies for Enantiopure Oxolane Diols

Beyond the chiral pool, several asymmetric synthesis strategies have been developed to produce enantiopure oxolane diols and related chiral 1,3-diols. nih.gov These methods create the desired stereocenters from prochiral or racemic substrates using a chiral catalyst or reagent. ub.edu

One prominent strategy involves the asymmetric reduction of a precursor ketone. For instance, chiral 1,3-hydroxy ketones can be reduced using chiral oxazaborolidine reagents to yield chiral 1,3-diols with high enantiomeric purity. nih.gov Another powerful approach is the organocatalytic asymmetric aldol (B89426) reaction. nih.govacs.org In this method, a proline-derived organocatalyst can be used to facilitate the C-C bond formation, creating a chiral 1,3-keto alcohol with high enantiomeric excess (ee). nih.govacs.org A subsequent stereoselective reduction step then furnishes the desired enantiopure 1,3-diol. nih.gov

Enzymatic methods, such as kinetic resolution, are also highly effective. beilstein-journals.org In a kinetic resolution, an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing the unreacted, enantiopure substrate to be recovered. beilstein-journals.org Lipases have been successfully used in the kinetic resolution of racemic oxathiolane intermediates, which are structurally similar to oxolane diols, achieving excellent enantiomeric excess. beilstein-journals.org

Table 3: Asymmetric Synthesis Strategies for Chiral Diols

| Strategy | Catalyst/Reagent | Precursor | Outcome |

| Asymmetric Aldol Reaction & Reduction | Proline-derived organocatalyst / Cu(OTf)₂ | Aldehyde and ketone | Chiral 1,3-keto alcohols (>99% ee). nih.govacs.org |

| Asymmetric Reduction | Chiral oxazaborolidine reagents | Chiral 1,3-keto alcohols | Enantiomerically pure 1,3-diols. nih.gov |

| Enzymatic Kinetic Resolution | Klebsiella oxytoca (whole-cell) | Racemic oxathiolane mixture | Enantiopure oxathiolane precursor (99.9% ee). beilstein-journals.org |

| Sharpless Asymmetric Dihydroxylation | Sharpless catalyst | Alkene precursor | Installs cis-diol with specific stereochemistry. vulcanchem.com |

Stereochemical Assignments through Advanced Spectroscopic and Computational Methods

Accurately determining the three-dimensional structure, including both relative and absolute configuration, of this compound isomers is critical. A suite of advanced spectroscopic and computational methods is employed for this purpose. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. One-dimensional Nuclear Overhauser Effect (NOESY) experiments can confirm relative stereochemistry, such as cis or trans configurations. copernicus.org For example, a strong dipolar coupling observed between protons on adjacent substituents confirms a cis relationship. copernicus.org For determining absolute configuration, chiral derivatizing agents are used. The absolute configuration of 1,n-diols can be deduced by comparing the ¹H NMR spectra of their corresponding bis-(R)- and bis-(S)-α-methoxy-α-phenylacetic acid (MPA) esters. acs.org

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is another powerful technique. msu.edu Methods like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) can be used to assign the absolute stereochemistry of chiral compounds by comparing experimental spectra to those predicted by computational calculations. msu.edu For complex polycyclic ether natural products containing tetrahydrofuran (B95107) rings, the absolute configuration has been established by combining NMR data, chemical degradation, and DFT-NMR ¹³C chemical-shift calculations with statistical methods like DP4+ analysis. nih.gov

Table 4: Methods for Stereochemical Assignment

| Method | Principle | Application |

| 1D NOESY NMR | Measures through-space dipolar coupling between protons. copernicus.org | Determination of relative stereochemistry (cis vs. trans). copernicus.org |

| NMR with Chiral Derivatizing Agents (e.g., MPA esters) | Comparison of NMR chemical shifts (ΔδRS) of diastereomeric derivatives. acs.org | Assignment of absolute configuration of the two stereocenters in a diol. acs.org |

| Exciton-Coupled Circular Dichroism (ECCD) | Measures the interaction between the excited states of two or more chromophores within a chiral molecule. msu.edu | Determination of absolute stereochemistry. msu.edu |

| DFT-NMR and DP4+ Analysis | Compares experimental NMR data with quantum mechanically calculated data for all possible stereoisomers. nih.gov | Assignment of relative and absolute configuration in complex molecules. nih.gov |

Advanced Spectroscopic Characterization of Oxolane 2,3 Diol and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of oxolane-2,3-diol and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-level insights into the molecular architecture.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing organic molecules. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

For oxolane derivatives, the protons on the tetrahydrofuran (B95107) ring typically resonate in the range of δ 3.5–4.5 ppm in ¹H NMR spectra. vulcanchem.com The specific chemical shifts are influenced by the nature and stereochemistry of the substituents. For instance, in analogues like 2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, the protons of the oxolane ring appear at distinct chemical shifts, allowing for their assignment. nih.gov The hydroxyl protons of diol compounds generally appear as distinct signals, for example at 2.86 ppm in one synthesized diol. researchgate.net

In ¹³C NMR spectra, the carbons of the oxolane ring in derivatives also show characteristic chemical shifts. For example, in 2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, the carbon atoms of the oxolane ring resonate at δ 62.04, 71.09, 74.32, and 88.94 ppm. nih.gov The chemical shifts of oxygen-bearing carbons are particularly sensitive to the stereochemistry; for example, in erythro and threo diastereomers of 1-(2-methyloxiran-2-yl)ethane-1,2-diol, the erythro diastereomer's oxygen-bearing carbons are shifted upfield relative to the threo isomer. copernicus.org

A summary of typical chemical shifts for protons and carbons in deuterated solvents, which are used as a reference in NMR, is provided in the table below. ckgas.comcarlroth.com

Table 1: Interactive ¹H and ¹³C NMR Chemical Shift Data for Common Solvents

| Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Chloroform-d (CDCl₃) | 7.26 | 77.23 |

| Acetone-d₆ | 2.05 | 29.92, 206.68 |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 2.50 | 39.51 |

| Deuterium oxide (D₂O) | 4.79 | - |

| Methanol-d₄ | 3.31, 4.87 | 49.15 |

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the connectivity and stereochemistry of complex molecules like this compound. acdlabs.comcreative-biostructure.comwikipedia.org NOESY experiments detect through-space interactions between protons that are in close proximity (typically within 5 Å), regardless of whether they are connected through bonds. libretexts.orglibretexts.org This information is vital for establishing the three-dimensional structure of a molecule. libretexts.org

For example, a NOESY spectrum can reveal correlations between protons on the oxolane ring and its substituents, providing insights into their relative orientation. acdlabs.comacdlabs.com Strong cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, which helps in assigning the relative stereochemistry at chiral centers. libretexts.orgresearchgate.net In one study, NOESY was used to confirm the equatorial position of a phosphonate (B1237965) group at the anomeric center of a furanose derivative by observing nOe signals between the methylene (B1212753) protons of the phosphonate and H-2 of the ring. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through the analysis of its fragmentation patterns. mdpi.com

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that allows for the precise determination of the mass-to-charge ratio (m/z) of ions, often to four or more decimal places. nih.govuni-rostock.debioanalysis-zone.cominnovareacademics.in This high accuracy enables the unambiguous determination of the elemental composition and molecular formula of a compound. uni-rostock.demdpi.comnih.gov

For instance, the molecular formula of a cembranoid containing a tetrahydrofuran ring, sacraoxide A, was established as C₂₀H₃₄O₃ by observing a protonated molecule at m/z 323.2574 [M+H]⁺ in its HRESIMS spectrum. frontiersin.org Similarly, for other analogues, HRESIMS has been used to confirm their molecular formulas by comparing the experimentally measured exact mass with the calculated value. nih.govfrontiersin.orgrsc.org

Table 2: HRESIMS Data for Selected Oxolane Analogues

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| Sacraoxide A | C₂₀H₃₄O₃ | 323.2581 | 323.2574 | frontiersin.org |

| Sacraoxide C | C₂₀H₃₄O₃ | 323.2586 | 323.2581 | frontiersin.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. europa.euflorajournal.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds. nih.gov The sample is first vaporized and separated into its components in the GC column, and then each component is analyzed by the mass spectrometer. florajournal.comshimadzu.com

The mass spectrometer bombards the molecules with electrons, causing them to fragment in a reproducible manner. researchgate.net The resulting fragmentation pattern is a unique "fingerprint" for a specific compound and can be used for its identification by comparing it to spectral libraries. etamu.edu For example, in the analysis of substituted glycerol (B35011) ethers, the fragmentation patterns helped in identifying the different isomers. scielo.br The fragmentation of cyclic ethers like oxolanes often involves the loss of small, stable molecules.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum.

For this compound and its analogues, the IR spectrum would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. researchgate.net The C-O stretching vibrations of the ether linkage in the tetrahydrofuran ring typically appear in the region of 1050-1150 cm⁻¹. In a study of a diol compound, characteristic peaks for the imide and -OH groups were observed at 1715, 1386, 717, and 3305 cm⁻¹, respectively. researchgate.net For a substituted oxolane-2-carboxylic acid, strong absorption bands were observed at 1700–1750 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretches). vulcanchem.com

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in this compound and its Analogues

| Functional Group | Vibration | Characteristic Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) | researchgate.net |

| Ether (C-O-C) | Stretching | 1050-1150 | vulcanchem.com |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Oxolane-2,5-dione |

| Tetrahydrofuran-3,4-diol (B1268618) |

| 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

| 1-(2-Methyloxiran-2-yl)ethane-1,2-diol |

| Sacraoxide A |

| Sacraoxide C |

| Pericharaxin A/B |

Chiroptical Methods for Enantiomeric Purity Assessment (e.g., Optical Rotation, Chiral HPLC)

The determination of enantiomeric purity is a critical analytical challenge in the synthesis and characterization of chiral molecules like this compound and its analogues. thieme-connect.de Enantiomers possess identical physical and chemical properties in an achiral environment, which makes their separation and quantification difficult. thieme-connect.de However, they can be distinguished by methods that either rely on their inherent chiroptical properties or employ a chiral environment to induce diastereomeric interactions. thieme-connect.de Among the most widely used techniques for the direct determination of enantiomeric purities are polarimetry (optical rotation) and chiral chromatography. thieme-connect.de

Optical Rotation

Optical rotation is a fundamental chiroptical property of chiral substances. libretexts.org When a beam of plane-polarized light passes through a sample of a pure enantiomer, the plane of polarization is rotated. libretexts.org Compounds that exhibit this property are termed optically active. libretexts.org The direction and magnitude of this rotation are characteristic of the molecule. One enantiomer will rotate the light in a clockwise (+) direction, and is known as dextrorotatory, while its mirror image will rotate the light by an equal amount in the counter-clockwise (−) direction, and is known as levorotatory. libretexts.org

The specific rotation, [α], is a standardized measure of this rotation and is a constant for a pure chiral compound under specific conditions (temperature, solvent, concentration, and light wavelength). A 50:50 mixture of two enantiomers, known as a racemate or racemic mixture, shows no net optical activity as the rotations of the individual enantiomers cancel each other out. libretexts.org

The enantiomeric excess (ee) of a non-racemic sample, which describes the degree to which one enantiomer is in excess of the other, can be determined by comparing the observed optical rotation of the sample with the known specific rotation of the pure enantiomer. Research on analogues of this compound demonstrates the practical application of this method. For instance, the optical purity of chiral aminooxirane derivatives has been established by measuring their optical rotation. researchgate.net Similarly, the enantiopurity of synthesized 2,6-dimethyloct-7-ene-2,6-diol, an acyclic diol analogue, was shown to improve significantly through fractional crystallization, an enhancement that was monitored and confirmed by changes in the specific rotation values. mdpi.com

Table 1: Specific Rotation Values for Selected Analogues

| Compound Name | Specific Rotation [α]D | Conditions (Concentration, Solvent) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (2S,3R)-1-(Diethylamino)-3,4-epoxybutane | +9.1° | c: 0.8, Chloroform | 58% | researchgate.net |

| (2S,3R)-1-Piperidino-3,4-epoxybutane | +20° | c: 0.5, Chloroform | 59% | researchgate.net |

| (R)-2,6-Dimethyloct-7-ene-2,6-diol | -9.9° | Not specified | 95% | mdpi.com |

| (R)-2,6-Dimethyloct-7-ene-2,6-diol (after crystallization) | -10.4° | Not specified | >95% | mdpi.com |

| (S)-2,6-Dimethyloct-7-ene-2,6-diol | +5.2° | Not specified | ~55% | mdpi.com |

| (S)-2,6-Dimethyloct-7-ene-2,6-diol (after 3 crystallizations) | +10.1° | Not specified | 96% | mdpi.com |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is one of the most powerful and widely used techniques for the separation and quantification of enantiomers. csfarmacie.cz The development of effective chromatographic methods for determining enantiomeric purity is considered a significant advancement in the field of asymmetric synthesis. iranchembook.ir The principle of chiral HPLC relies on the use of a chiral stationary phase (CSP). nih.gov A CSP creates a chiral environment where the two enantiomers of a racemic mixture form transient, diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. csfarmacie.cz

For diols and related polar compounds like this compound, polysaccharide-based CSPs are particularly effective. nih.govmdpi.com These columns, often based on derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer excellent chiral recognition capabilities for a broad range of compounds. nih.govmdpi.com

Research into the enantiomeric and isomeric separation of analogues provides insight into potential methods for this compound. For example, the cis and trans isomers of 2-butene-1,4-diol (B106632), a structural analogue, were successfully separated using (S,S)-Whelk-O 1 and ChiraSpher chiral columns. nih.gov The resolution of the cis and trans isomers of 2-butene-1,4-diol reached 2.61 on an (S,S)-Whelk-O 1 column with a mobile phase of hexane-ethanol (97:3, v/v). nih.gov In another study, a series of chiral 1,3-diols were synthesized, and their enantiomeric excesses were successfully determined by HPLC analysis using a Chiralpac AD-H column, which is an amylose-based CSP. acs.org

Table 2: Chiral HPLC Separation of this compound Analogues

| Analyte | Chiral Stationary Phase (Column) | Mobile Phase Composition (v/v) | Outcome | Reference |

|---|---|---|---|---|

| 2-Butene-1,4-diol (cis/trans isomers) | (S,S)-Whelk-O 1 | Hexane:Ethanol (97:3) | Resolution (Rs) = 2.61 | nih.gov |

| 2-Butene-1,4-diol (cis/trans isomers) | ChiraSpher | Hexane:Ethanol:THF:Diethylamine (92:3:5:0.1) | Isomers resolved | nih.gov |

| 2-Hydroxy-1-(4-nitrophenyl)-2-methyl-1-propanone | Chiralpac AD-H | Not specified | ee and dr determined | acs.org |

| Chiral 1,3-diols (various) | Chiralpac AD-H | Not specified | ee and dr determined | acs.org |

Other advanced chiroptical techniques, such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents, also serve as powerful tools for determining enantiomeric purity. acs.orgnih.gov For diols, chiral boronic acids can be used as derivatizing agents to form diastereomeric cyclic esters, which can then be distinguished by NMR to accurately measure ee values. nih.govmdpi.com

Computational Chemistry Approaches to Oxolane 2,3 Diol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, are employed to elucidate the electronic structure of molecules. This information is fundamental to understanding molecular geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for studying molecules like Oxolane-2,3-diol.

One of the primary applications of DFT is in determining the relative stabilities of different stereoisomers and conformers. This compound exists as cis and trans diastereomers, each of which can adopt various ring conformations (e.g., envelope and twist forms). DFT calculations can be used to perform geometry optimizations for each of these structures to find their minimum energy states. The calculated energies allow for the determination of the most stable isomer and the energy differences between various conformations. This is crucial for understanding the molecule's structural preferences, which in turn influence its physical properties and biological activity.

For instance, calculations can predict whether the cis-diol or trans-diol is the thermodynamically preferred isomer and quantify the energy penalty associated with less stable ring puckering conformations. These energetic insights are vital for stereochemical assignment and for understanding the conformational landscape of the molecule.

| Isomer/Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| trans-Oxolane-2,3-diol | B3LYP/6-311+G(d,p) | 0.00 (Reference) |

| cis-Oxolane-2,3-diol | B3LYP/6-311+G(d,p) | +1.85 |

| trans (Twist Conformer) | B3LYP/6-311+G(d,p) | +0.75 |

| cis (Envelope Conformer) | B3LYP/6-311+G(d,p) | +2.10 |

Note: The data in this table is illustrative and represents typical results from DFT calculations for demonstrating relative stabilities.

Understanding the chemical reactivity of this compound involves studying the mechanisms of its potential reactions, such as oxidation, dehydration, or ring-opening. nih.govacs.orgacs.orgnih.gov DFT is an invaluable tool for mapping the potential energy surface of a chemical reaction. This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states.

A transition state (TS) is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy (Ea) of the reaction. By locating the TS for a specific reaction of this compound, researchers can predict the reaction's feasibility and rate. For example, in the oxidation of the diol to an α-hydroxy ketone, DFT can be used to model the entire reaction pathway, clarifying whether the mechanism is concerted or stepwise and identifying the rate-determining step. nih.gov This detailed mechanistic insight is critical for designing and optimizing synthetic procedures or understanding metabolic pathways involving this molecule. researchgate.net

| Reaction Parameter | Reactant | Method | Calculated Value (kcal/mol) |

| Activation Energy (Ea) | cis-Oxolane-2,3-diol | DFT (B3LYP) | +25.4 |

| Reaction Energy (ΔEr) | cis-Oxolane-2,3-diol | DFT (B3LYP) | -15.2 |

Note: The data in this table is hypothetical, representing the kind of energetic information obtained from transition state analysis for a dehydration reaction.

Molecular Dynamics (MD) Simulations for Conformational and Binding Studies

While quantum methods excel at describing electronic structure and reactions, they are computationally too expensive for studying the dynamic behavior of molecules over longer timescales (nanoseconds to microseconds) or in complex environments like solutions or biological systems. Molecular Dynamics (MD) simulations, which use classical mechanics (force fields) to model atomic motions, are the preferred tool for these investigations. nih.gov

MD simulations are a cornerstone of structure-based drug design and are used to study how a ligand like this compound might interact with a biological target, such as an enzyme or receptor. nih.govnih.gov Starting with a docked pose of the ligand in the protein's binding site, an MD simulation can reveal the stability of the binding mode, the specific intermolecular interactions that maintain it, and the conformational changes in both the ligand and the protein upon binding. researchgate.net

The simulation tracks the trajectory of every atom over time, allowing for the analysis of hydrogen bonds between the diol's hydroxyl groups and polar residues in the binding site, as well as van der Waals and hydrophobic interactions. nih.gov This analysis can quantify the frequency and lifetime of these interactions, providing a dynamic picture of the binding event that is not available from static models. Such studies can explain the basis of binding affinity and specificity.

| Interaction Type | Interacting Residue (Example) | Average Distance (Å) | Occupancy (%) |

| Hydrogen Bond (Donor) | ASP 102 | 2.8 | 85 |

| Hydrogen Bond (Acceptor) | GLN 78 | 3.1 | 65 |

| Hydrophobic Contact | LEU 45 | 3.9 | 92 |

Note: This table provides illustrative data from an MD simulation analysis of a ligand-protein complex, showing key interaction metrics.

The behavior of this compound in a solvent, particularly water, is critical to its properties. MD simulations explicitly model solvent molecules, allowing for a detailed investigation of solvation and its impact on the solute's conformation and dynamics. nih.gov Simulations can reveal the structure of the hydration shell around the molecule, identifying how water molecules arrange themselves to form hydrogen bonds with the hydroxyl groups. mdpi.comkcl.ac.uk

Furthermore, the solvent can influence the equilibrium between different conformers of the oxolane ring. An MD simulation can track conformational transitions over time, revealing the lifetime of different states and how the solvent environment shifts the conformational preferences compared to the gas phase. nih.govchemrxiv.org This provides a realistic view of the molecule's dynamic nature in a condensed phase.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

QSAR and QSPR are computational modeling techniques that aim to build statistical relationships between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govresearchgate.net These models rely on molecular descriptors, which are numerical values that encode structural, physical, or electronic features of a molecule.

For this compound, a QSAR/QSPR study would begin by calculating a range of these descriptors. nih.gov Descriptors can be simple (e.g., molecular weight, atom counts), based on 2D structure (e.g., topological indices), or derived from 3D structure and quantum chemical calculations (e.g., dipole moment, surface area, HOMO/LUMO energies). acs.org These descriptors would then be correlated with an experimentally measured activity or property using statistical methods like multiple linear regression or machine learning algorithms. researchgate.net Once a predictive model is built and validated, it can be used to estimate the activity or property of new, untested molecules with similar structures. This approach is valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing.

| Descriptor Type | Descriptor Name | Calculated Value for this compound |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | -1.25 |

| Electronic | Dipole Moment | 2.1 D |

| Quantum Chemical | HOMO Energy | -7.8 eV |

| Quantum Chemical | LUMO Energy | +1.5 eV |

| Topological | Polar Surface Area (PSA) | 58.9 Ų |

Note: The values in this table are representative examples of molecular descriptors that would be calculated for use in a QSAR/QSPR model.

Oxolane 2,3 Diol Derivatives and Analogues in Contemporary Chemical Research

Functionalized Oxolane Diols as Key Intermediates in Organic SynthesisCurrent time information in Bangalore, IN.researchgate.net

Functionalized oxolane diols are highly valued in organic synthesis for their role as key intermediates. Their utility stems from the combination of a stable heterocyclic core and reactive hydroxyl groups that can be manipulated to build more complex molecular architectures. vulcanchem.com

Oxolane diols are fundamental starting materials for the synthesis of a wide range of complex organic molecules. The tetrahydrofuran (B95107) ring provides a stable scaffold, while the diol functionality allows for various chemical transformations such as esterification, etherification, and glycosylation. vulcanchem.com For instance, the osmium-catalyzed oxidative cyclization of vicinal diols with a nearby olefin is a powerful method for creating cis-2,5-disubstituted THF rings, a common feature in many natural products. iupac.org This strategy has been successfully applied in the total synthesis of complex natural products like the annonaceous acetogenins (B1209576), which are known for their cytotoxic properties. iupac.org

Furthermore, enantiopure diepoxypentanes, which are derived from dichlorodiol precursors, serve as crucial intermediates. orgsyn.org These C2 symmetric bis-electrophiles are frequently used to install anti-1,3-diol motifs, which are present in numerous natural products. orgsyn.org Controlled sequential additions of different nucleophiles to these bis-epoxides allow for the creation of differentially substituted anti-1,3-diols, showcasing their versatility in complex molecule synthesis. orgsyn.org

The inherent chirality of many oxolane-2,3-diol derivatives makes them invaluable as chiral building blocks in asymmetric synthesis. vulcanchem.com Chiral diols are fundamental components in the synthesis of a wide array of significant natural products and are also used as chiral ligands and auxiliaries to control the stereochemical outcome of reactions. researchgate.netacs.org

A key strategy for synthesizing enantiomerically pure 1,3-diols involves the asymmetric reduction of chiral 1,3-keto alcohols, which can be derived from aldol (B89426) reactions. acs.orgnih.gov For example, new proline-derived organocatalysts have been developed for asymmetric aldol reactions to produce chiral keto alcohols with high enantiomeric excess (>99% ee), which are then reduced to the corresponding chiral 1,3-diols. acs.orgnih.gov The stereochemistry of these diols is critical as it dictates the three-dimensional structure and, consequently, the biological activity of the final molecule. The use of chiral auxiliaries, such as oxazolidinones, is another established method to control the stereochemistry during the synthesis of complex molecules containing diol functionalities. wikipedia.org

Tetrahydrofuran Diol Motifs in Natural Product Synthesisvulcanchem.comsilverfernchemical.com

The tetrahydrofuran (THF) diol motif is a common structural unit found in a wide variety of natural products, many of which exhibit significant biological activities. mdpi.comresearchgate.net These include polyether antibiotics, potent anticancer agents, and cytotoxic compounds. researchgate.netrsc.org The stereochemical arrangement of the substituents on the THF ring is often crucial for their biological function. rsc.org

The synthesis of these motifs is a key focus in natural product synthesis. Oxidative cyclization of 1,5-dienes is a common and powerful strategy to construct the 2,5-disubstituted THF diol core. rsc.orgbeilstein-journals.org For example, permanganate-mediated oxidative cyclization has been used in the total syntheses of mono-THF acetogenins like cis-solamin (B1254054) A. beilstein-journals.org Similarly, osmium-catalyzed oxidative cyclization of 5,6-dihydroxyalkenes provides a route to densely substituted THF diol motifs. iupac.orgbeilstein-journals.org These methods often proceed with high stereoselectivity, yielding the desired cis- or trans-isomers, which is critical for mimicking the natural product's structure and activity. iupac.orgrsc.org The THF diol structure is not only a synthetic target but also contributes to the bioactivity of the natural products, in part due to its ability to bind metal ions. rsc.org

Analogues with Diverse Heteroatom Substitution (e.g., 1,3-Dioxolanes, 1,3-Oxathiolanes)nih.govontosight.ai

Analogues of this compound, where one or more oxygen atoms in the ring are substituted with other heteroatoms, are of great interest in medicinal chemistry and organic synthesis. 1,3-Dioxolanes and 1,3-oxathiolanes are two prominent examples.

1,3-Dioxolanes are five-membered heterocyclic rings containing two oxygen atoms. They are widely used as protecting groups for aldehydes, ketones, and 1,2-diols in natural product synthesis. nih.govmdpi.com Beyond their role as protecting groups, 1,3-dioxolane (B20135) derivatives are important intermediates and final products in the pharmaceutical and fragrance industries. nih.govmdpi.com They can be synthesized by reacting aldehydes or ketones with diols under acidic conditions. nih.gov Many biologically active compounds incorporate the 1,3-dioxolane structure, and some derivatives have shown potential as anticancer agents and modulators of multidrug resistance in cancer cells. researchgate.net

1,3-Oxathiolanes are five-membered heterocycles containing both an oxygen and a sulfur atom. ontosight.aiwikipedia.org These compounds are valuable intermediates in organic synthesis due to their unique reactivity. ontosight.ai Derivatives of 1,3-oxathiolane (B1218472) have been extensively explored for their therapeutic potential, particularly as antiviral agents. ontosight.ainih.gov For instance, nucleoside analogues where the ribose sugar is replaced by a 1,3-oxathiolane ring, such as Lamivudine (3TC) and Emtricitabine (FTC), are potent reverse transcriptase inhibitors used in the treatment of HIV. beilstein-journals.orgrsc.org The synthesis of these analogues often involves the coupling of a modified 1,3-oxathiolane sugar ring with a nucleobase. nih.gov

| Analogue | Key Features & Applications | Synthetic Approach |

| 1,3-Dioxolane | Used as protecting groups for carbonyls and diols. nih.govmdpi.com Found in biologically active compounds with potential anticancer activity. researchgate.net | Reaction of aldehydes/ketones with diols, often acid-catalyzed. nih.gov |

| 1,3-Oxathiolane | Core structure of important antiviral drugs (e.g., Lamivudine, Emtricitabine). beilstein-journals.orgrsc.org Used as intermediates in organic synthesis. ontosight.ai | Condensation of mercaptoethanol with aldehydes/ketones. wikipedia.org Construction from oxygen- and sulfur-containing substrates for nucleoside analogues. nih.gov |

Oxolane Diols in Bioactive Compound Design and Mechanism of Action Research

The structural similarity of oxolane diols to the sugar moieties of nucleosides makes them a key scaffold in the design of bioactive compounds, particularly in antiviral and anticancer research. vulcanchem.comontosight.ai By modifying the oxolane ring and its substituents, chemists can create nucleoside analogues that interfere with cellular processes critical for viral replication or cancer cell proliferation. ontosight.ai

Antiviral Research: Oxolane diol derivatives are central to the development of antiviral agents. vulcanchem.com Their structural resemblance to natural nucleosides allows them to act as competitive inhibitors or chain terminators of viral polymerases. beilstein-journals.orgontosight.ai For example, the compound NITD008, with the chemical name (2R,3R,4R,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-(hydroxymethyl)oxolane-3,4-diol, is a potent inhibitor of viral RNA-dependent RNA polymerase and shows activity against viruses like dengue and West Nile virus. ontosight.ai Similarly, 1,3-oxathiolane-based nucleoside analogues like FTC (2-hydroxymethyl-5-(5-fluorocytosin-1-yl)-1,3-oxathiolane) exhibit significant activity against HIV and Hepatitis B virus (HBV) by competitively inhibiting viral reverse transcriptase. google.com The mechanism often involves in vivo phosphorylation to the triphosphate form, which then competes with natural deoxynucleotides for incorporation into viral DNA, leading to chain termination. beilstein-journals.org